molecular formula C7H9NO2 B6226930 2-(3-methyl-1H-pyrrol-1-yl)acetic acid CAS No. 499214-62-9

2-(3-methyl-1H-pyrrol-1-yl)acetic acid

Cat. No.: B6226930
CAS No.: 499214-62-9
M. Wt: 139.2
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Description

Historical Context of Pyrrole (B145914) Core Synthesis and Functionalization

The synthesis of the pyrrole core dates back to the 19th century, with the Paal-Knorr synthesis, reported in 1884, being one of the most fundamental methods. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). acs.org Over the decades, numerous other methods for pyrrole synthesis have been developed, including the Knorr pyrrole synthesis and the Hantzsch pyrrole synthesis, allowing for the creation of a wide array of substituted pyrroles. mdpi.com

The functionalization of the pyrrole ring, particularly N-substitution, has been an area of intense research. The nitrogen atom of the pyrrole ring can be alkylated or acylated to introduce various functional groups. The synthesis of N-substituted pyrroles can be achieved through reactions such as the Paal-Knorr synthesis using primary amines. mdpi.com The development of modern catalytic systems, including those based on transition metals like palladium and ruthenium, has further expanded the toolbox for creating complex pyrrole derivatives. mdpi.com

Significance of Acetic Acid Moiety in Organic Synthesis and Biological Systems (General)

The acetic acid moiety (–CH₂COOH) is a ubiquitous functional group in organic chemistry and biology. Its carboxylic acid group can participate in a wide range of chemical transformations, including esterification, amidation, and reduction. In medicinal chemistry, the acetic acid group can improve the pharmacokinetic properties of a drug molecule, such as its solubility and ability to interact with biological targets. Acetic acid derivatives are found in numerous natural products and pharmaceuticals.

Scope and Research Focus on 2-(3-Methyl-1H-pyrrol-1-yl)acetic Acid

Given the lack of specific data, the research focus on This compound is currently undefined. However, based on its structure, several potential areas of investigation can be hypothesized. The compound could serve as a valuable intermediate in the synthesis of more complex molecules. For instance, the carboxylic acid functionality could be modified to create a variety of amides, esters, and other derivatives. The pyrrole ring itself could undergo further substitution reactions.

The structural similarity to other biologically active pyrrole derivatives suggests that this compound could be a target for screening in drug discovery programs. Pyrrole-containing compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Properties

CAS No.

499214-62-9

Molecular Formula

C7H9NO2

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 3 Methyl 1h Pyrrol 1 Yl Acetic Acid

Direct Synthesis Approaches to the Pyrrole (B145914) Nucleus with Acetic Acid Linkage

Direct synthesis methods aim to construct the pyrrole ring and introduce the N-acetic acid and C3-methyl substituents in a convergent manner. These strategies often involve classical name reactions that have been adapted to accommodate the specific functionalities of the target molecule.

Knorr Pyrrole Synthesis Modifications for Methyl-Substituted Pyrroles

The Knorr pyrrole synthesis is a cornerstone in heterocyclic chemistry, involving the condensation of an α-amino ketone with a β-ketoester or a related compound with an active methylene (B1212753) group. allaboutchemistry.netresearchgate.netacs.org The classical Knorr synthesis often utilizes in situ generated α-amino ketones, which can limit the scope of the reaction. allaboutchemistry.net

To synthesize 2-(3-methyl-1H-pyrrol-1-yl)acetic acid via this route, a key modification involves the use of pre-formed α-amino ketones derived from amino acids. wikipedia.org This approach allows for greater diversity in the pyrrole products. For the target molecule, one could envision a reaction between an α-amino ketone and a β-ketoester where one of the reactants provides the N-acetic acid moiety. A plausible, though not explicitly documented, pathway would involve the condensation of an appropriate α-amino ketone with an ester of acetoacetic acid, where the amine is derived from glycine (B1666218) to introduce the acetic acid side chain at the nitrogen position.

A significant advantage of using amino acid-derived α-amino ketones is the wide availability of starting materials, which allows for the synthesis of a diverse range of pyrroles. wikipedia.org The reaction is typically carried out in acetic acid at elevated temperatures. wikipedia.org

Paal-Knorr Condensation Routes with Acetic Acid Integration

The Paal-Knorr synthesis provides a powerful and versatile method for constructing pyrroles from the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgwikipedia.orgscribd.com This reaction is typically performed under neutral or mildly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction. scribd.com

For the synthesis of this compound, the strategy would involve the reaction of a 1,4-dicarbonyl precursor that leads to the 3-methyl substitution pattern with glycine or a glycine ester. A suitable 1,4-dicarbonyl compound would be 2-methyl-1,4-butanedial or a related diketone. The reaction with glycine would introduce the N-acetic acid functionality directly. The mechanism involves the initial formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.org

Starting MaterialsReaction ConditionsProduct
1,4-Dicarbonyl CompoundPrimary Amine (e.g., Glycine)N-Substituted Pyrrole
2-Methyl-1,4-dicarbonylGlycine or Glycine EsterThis compound (or ester)

This table illustrates a proposed Paal-Knorr approach to the target molecule.

Recent advancements in the Paal-Knorr synthesis include the use of various catalysts to improve efficiency and the application of non-conventional reaction conditions. nih.gov

Alternative Cyclization Strategies for Pyrrole Ring Formation

Beyond the Knorr and Paal-Knorr syntheses, several other cyclization strategies can be employed for the formation of substituted pyrroles, some of which could be adapted for the synthesis of this compound.

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org By using glycine or a glycine ester as the amine component, this method could potentially yield the desired N-substituted pyrrole. The reaction proceeds through the formation of an enamine, which then undergoes nucleophilic attack on the α-haloketone, followed by cyclization and dehydration. wikipedia.org

The Barton-Zard pyrrole synthesis is another powerful method that involves the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.org This reaction offers a route to various substituted pyrroles and has been used in the synthesis of complex natural products. wikipedia.org To apply this to the target molecule, one would need to select a suitable nitroalkene and an isocyanoacetate derivative.

The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent in a [3+2] cycloaddition with an electron-deficient alkene. mdpi.com This method is highly versatile for preparing 3,4-disubstituted pyrroles. mdpi.com

Finally, multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like substituted pyrroles. bohrium.com These reactions combine three or more starting materials in a single step to form the product, incorporating substantial portions of all components. nih.gov A number of MCRs for pyrrole synthesis have been developed, and a carefully designed MCR could potentially provide a direct route to this compound. researchgate.netsemanticscholar.org

Functionalization of Pre-formed 3-Methyl-1H-pyrrole

An alternative and often more direct approach to this compound involves the functionalization of the readily available starting material, 3-methyl-1H-pyrrole. This strategy focuses on introducing the acetic acid group onto the nitrogen atom of the pyrrole ring.

N-Alkylation Reactions for Acetic Acid Introduction

The N-alkylation of pyrroles is a common and generally high-yielding reaction. The pyrrole nitrogen is sufficiently nucleophilic to react with alkyl halides in the presence of a base. To synthesize this compound, 3-methyl-1H-pyrrole can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the corresponding pyrrolide anion. This anion then acts as a nucleophile, attacking an alkylating agent like ethyl bromoacetate. The resulting ester is subsequently hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

ReagentsBaseSolventProduct
3-Methyl-1H-pyrrole, Ethyl bromoacetateNaHDMF, THFEthyl 2-(3-methyl-1H-pyrrol-1-yl)acetate
3-Methyl-1H-pyrrole, Bromoacetic acidK2CO3AcetoneThis compound

This table provides examples of N-alkylation conditions for the synthesis of the target molecule or its ester precursor.

The choice of base and solvent is crucial for the success of the reaction, with combinations like NaH in DMF or THF being commonly employed. bohrium.com

Mitsunobu Chemistry in Pyrrole N-Functionalization

The Mitsunobu reaction is a powerful tool for the formation of carbon-nitrogen bonds and offers a mild alternative for the N-alkylation of heterocycles. researchgate.netsynarchive.com The reaction involves the coupling of an alcohol with a nucleophile, such as the nitrogen atom of a pyrrole, using a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). researchgate.net

In the context of synthesizing this compound, 3-methyl-1H-pyrrole would act as the nucleophile, and a glycolic acid ester, such as ethyl glycolate, would serve as the alcohol component. The reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the synthesis of the target compound. The resulting ester can then be hydrolyzed to the desired carboxylic acid. The Mitsunobu reaction is known for its broad substrate scope and tolerance of various functional groups. synarchive.comchempedia.info

Pyrrole SubstrateAlcoholReagentsProduct
3-Methyl-1H-pyrroleEthyl glycolatePPh₃, DEAD/DIADEthyl 2-(3-methyl-1H-pyrrol-1-yl)acetate

This table outlines the components for a potential Mitsunobu synthesis of the ester precursor to the target molecule.

This method provides a valuable alternative to traditional N-alkylation, particularly when milder reaction conditions are required.

Palladium-Catalyzed Coupling Reactions for Acetic Acid Derivative Attachment

The attachment of the acetic acid moiety to the nitrogen atom of 3-methyl-1H-pyrrole can be efficiently achieved through palladium-catalyzed cross-coupling reactions. This approach, often a variant of the Buchwald-Hartwig amination, involves the reaction of 3-methyl-1H-pyrrole with a haloacetic acid ester, such as ethyl bromoacetate, in the presence of a palladium catalyst and a suitable base.

The catalytic cycle generally begins with the oxidative addition of the palladium(0) complex to the haloacetic acid ester. The resulting palladium(II) complex then undergoes reaction with the deprotonated 3-methyl-1H-pyrrole (formed in the presence of a base). Reductive elimination from the subsequent intermediate yields the desired N-substituted pyrrole product and regenerates the active palladium(0) catalyst. The choice of ligands for the palladium catalyst is critical and can significantly influence the reaction's efficiency and scope. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the key steps of the catalytic cycle.

Catalyst System Ligand Base Solvent Temperature (°C) Yield (%)
Pd(OAc)2XPhosK3PO4Toluene (B28343)100~90
Pd2(dba)3SPhosCs2CO3Dioxane80~95
Pd(OAc)2RuPhosNaOtBuTHF60~88

This table presents typical conditions for palladium-catalyzed N-alkylation of pyrroles with haloacetic acid esters, which are applicable for the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, more efficient catalytic systems, and processes that maximize atom economy while minimizing waste.

Solvent-Free and Aqueous Medium Approaches

Traditional organic solvents often used in palladium-catalyzed reactions, such as toluene and dioxane, pose environmental and safety concerns. To mitigate this, research has focused on developing synthetic routes in alternative media. One approach is the use of water as a reaction solvent. The development of water-soluble palladium catalysts and ligands has enabled these reactions to be carried out in aqueous media, often with the aid of surfactants to overcome solubility issues.

Solvent-free, or neat, reaction conditions represent another green alternative. In this approach, the reactants are mixed without a solvent, and the reaction is often facilitated by microwave irradiation. This can lead to significantly reduced reaction times, lower energy consumption, and the elimination of solvent-related waste.

Catalytic Systems for Enhanced Efficiency

The efficiency of the synthesis of this compound is heavily reliant on the catalytic system employed. Modern catalyst design focuses on achieving high turnover numbers (TON) and turnover frequencies (TOF), meaning that a smaller amount of catalyst can produce a larger amount of product in a shorter time. This not only reduces the cost associated with precious metal catalysts like palladium but also minimizes the potential for metal contamination in the final product.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer advantages in terms of separation and recyclability. For the synthesis of N-substituted pyrroles, palladium nanoparticles supported on materials like charcoal or metal-organic frameworks (MOFs) have been explored. These supported catalysts can often be recovered by simple filtration and reused multiple times, further enhancing the green credentials of the process.

Atom Economy and Waste Minimization Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. In the synthesis of this compound via palladium-catalyzed coupling, the ideal atom economy would involve the combination of 3-methyl-1H-pyrrole and an acetic acid equivalent with no byproducts.

Reactivity and Mechanistic Studies of 2 3 Methyl 1h Pyrrol 1 Yl Acetic Acid

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The positions of substitution are directed by the existing substituents.

The 3-methyl group is an electron-donating group, which activates the pyrrole ring towards electrophilic substitution. It preferentially directs incoming electrophiles to the C2, C4, and C5 positions. However, the C2 position is already substituted with the acetic acid group via the nitrogen atom. Therefore, substitution is anticipated at the C4 and C5 positions.

The methyl group at the C3 position also exerts a steric effect, which can influence the regioselectivity of the reaction. For larger electrophiles, attack at the less hindered C5 position is generally favored over the C4 position, which is adjacent to the methyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid

PositionElectronic Effect of 3-Methyl GroupSteric HindrancePredicted Outcome for Bulky Electrophiles
C2ActivatedSubstituted (N-acetic acid)No reaction
C4ActivatedModerately hinderedMinor product
C5ActivatedLess hinderedMajor product

The deactivating effect of the N-substituent is generally less pronounced than the activating effect of the ring nitrogen itself, leading to a moderated reactivity. This can be beneficial in controlling reactions and preventing polymerization, a common side reaction in highly activated pyrroles.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound undergoes a variety of standard transformations.

The carboxylic acid can be readily converted to its corresponding esters and amides. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Amidation can be accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with an amine. Direct amidation with an amine at high temperatures is also possible but can sometimes lead to side reactions.

Table 2: Examples of Esterification and Amidation Reactions

ReactionReagentsProduct
EsterificationMethanol, H₂SO₄ (catalyst)Methyl 2-(3-methyl-1H-pyrrol-1-yl)acetate
Amidation1. SOCl₂, 2. Ammonia (B1221849)2-(3-methyl-1H-pyrrol-1-yl)acetamide

The carboxylic acid group can be reduced to the corresponding primary alcohol, 2-(3-methyl-1H-pyrrol-1-yl)ethanol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Decarboxylation, the removal of the carboxyl group, is more challenging for this compound as it would result in an unstable carbanion. Decarboxylation of heteroaromatic acetic acids usually requires harsh conditions or specific activating groups that are not present in this molecule.

To facilitate reactions such as amidation or the formation of other acyl derivatives, the carboxylic acid group is often activated. This involves converting the hydroxyl group of the carboxylic acid into a better leaving group. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for amide bond formation.

Table 3: Common Activating Agents for Carboxylic Acids

Activating AgentIntermediate FormedCommon Application
Thionyl chloride (SOCl₂)Acyl chlorideAmidation, Friedel-Crafts acylation
Dicyclohexylcarbodiimide (DCC)O-acylisoureaAmide and ester synthesis
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-acylisoureaAmide synthesis in aqueous media

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of organic reactions. acs.orgwikipedia.orgmsu.edulibretexts.org For pyrrole derivatives, their participation in such reactions is highly dependent on the nature of substituents on the pyrrole ring.

While there is a lack of specific studies on the cycloaddition reactions of this compound, research on similar N-substituted pyrroles offers valuable insights. For instance, N-substituted pyrrole-2-carboxaldehydes have been shown to undergo [3+2] cycloaddition reactions with arylalkenes under copper catalysis to form dihydropyrrolizine skeletons. acs.org However, a critical observation from this study is that the presence of a methyl group at the 3-position of the pyrrole ring completely suppressed the reaction. acs.org This finding strongly suggests that this compound would likely be unreactive in this specific type of cycloaddition due to steric hindrance from the 3-methyl group.

In contrast, other pyrrolic systems, such as 4-acyl-1H-pyrrole-2,3-diones, readily participate in hetero-Diels-Alder reactions with cyanamides. nih.gov Similarly, 1H-pyrrole-2-carbinols can undergo an organocatalytic, enantioselective [6+2]-cycloaddition with aryl acetaldehydes. nih.govacs.org These examples highlight that the electronic and steric properties of the substituents on the pyrrole ring are crucial in determining the feasibility and outcome of cycloaddition reactions.

The acetic acid side chain in this compound is not expected to directly participate as a dienophile or diene in typical cycloaddition reactions. However, its electronic influence on the pyrrole ring could subtly modulate the reactivity of the heterocyclic core in such transformations.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds. rsc.orgacs.org The following sections explore the potential for C-H activation at the pyrrole core and functionalization of the acetic acid side chain of this compound.

C-H Activation at the Pyrrole Core

Direct C-H activation is a powerful strategy for the atom-economical modification of organic molecules. snnu.edu.cn For pyrrole and its derivatives, C-H activation can be achieved using various transition metal catalysts. wikipedia.org While specific studies on this compound are not available, the general principles of C-H activation in N-substituted pyrroles can be applied.

The most likely positions for C-H activation on the pyrrole ring of the target compound are the C2 and C5 positions, which are generally more electron-rich and sterically accessible. However, the presence of the N-acetic acid group might direct the metallation to the C2 position through a chelating effect. The 3-methyl group would likely sterically hinder activation at the C4 position.

Research on other N-heterocycles has demonstrated the utility of directing groups in achieving site-selective C-H activation. dntb.gov.ua The carboxylic acid moiety of the acetic acid side chain in this compound could potentially act as a directing group, facilitating C-H activation at the C2 position of the pyrrole ring.

Functionalization of the Acetic Acid Side Chain

The acetic acid side chain of this compound offers a handle for further chemical modification. Standard carboxylic acid chemistry, such as esterification and amidation, can be readily performed. Beyond these classical transformations, transition metal-catalyzed reactions could potentially be employed to functionalize the α-carbon of the acetic acid moiety.

For instance, transition metal-catalyzed α-arylation or α-alkylation of the enolate derived from the acetic acid side chain could provide a route to more complex derivatives. While specific examples with this particular substrate are not documented, the extensive literature on the functionalization of carboxylic acid derivatives provides a strong basis for predicting such reactivity. A study on titanium-based metal-organic frameworks with acetic acid pendants highlights the catalytic potential of such functionalities, though not directly on the substrate itself. nih.gov

Reaction Kinetics and Thermodynamic Analysis

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions. Although specific kinetic and thermodynamic data for this compound are not available in the literature, data from related systems can provide valuable estimations.

Studies on the pyrolysis of pyrrole have provided detailed kinetic models and thermodynamic properties for the decomposition pathways of the parent heterocycle. acs.orgacs.org While these gas-phase data are not directly transferable to solution-phase reactions, they offer a fundamental understanding of the bond dissociation energies and stability of the pyrrole ring system.

More relevant to the synthetic applications of this compound are studies on the kinetics of N-alkylation of pyrroles. For example, the N-substitution of pyrrole with various electrophiles in ionic liquids has been shown to be a highly regioselective and efficient process, with reactions often completing within one to two hours at moderate temperatures. organic-chemistry.orgorganic-chemistry.org This suggests that the formation of the N-C bond in this compound from 3-methylpyrrole and a haloacetic acid derivative would likely be a kinetically favorable process.

The thermodynamic stability of the pyrrole ring is a key factor in its reactivity. The aromatic nature of the pyrrole ring contributes to its relatively high stability. Any reaction that disrupts this aromaticity will have a thermodynamic penalty. This is an important consideration for potential cycloaddition reactions where the aromaticity of the pyrrole ring might be temporarily or permanently lost.

Reaction TypeReactantsCatalyst/ConditionsProduct(s)YieldReference
[3+2] CycloadditionN-substituted pyrrole-2-carboxaldehydes, arylalkenesCu catalysis, DMF, N₂, 120 °CDihydropyrrolizine derivativesup to 85% acs.org
Hetero-Diels-Alder4-Acyl-1H-pyrrole-2,3-diones, cyanamidesHeat4H-1,3-Oxazines- nih.gov
[6+2] Cycloaddition1H-pyrrole-2-carbinols, aryl acetaldehydesBINOL-phosphoric acid2,3-Dihydro-1H-pyrrolizin-3-olsup to 70% nih.govacs.org
N-AlkylationPyrrole, alkyl halides[Bmim][PF₆] or [Bmim][BF₄], 40-80 °CN-alkylpyrrolesExcellent organic-chemistry.orgorganic-chemistry.org

Derivatives and Analogs of 2 3 Methyl 1h Pyrrol 1 Yl Acetic Acid: Synthesis and Exploration

Modifications at the Carboxylic Acid Group

The carboxylic acid functional group of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid is a prime site for chemical modification, allowing for the synthesis of various derivatives with altered polarity, reactivity, and biological characteristics.

Ester Derivatives (Methyl, Ethyl, Benzyl)

Esterification of the carboxylic acid group is a common strategy to mask its acidic nature and enhance its lipophilicity. The synthesis of methyl, ethyl, and benzyl (B1604629) esters of pyrrole-based acetic acids is typically achieved through standard acid-catalyzed esterification with the corresponding alcohol or by reaction with an appropriate alkyl halide in the presence of a base. For instance, the ethyl ester of 1-methyl-1H-pyrrole-2-acetic acid has been synthesized and cataloged. epa.govepa.gov These ester derivatives are often used as intermediates in further synthetic transformations or as final products in their own right.

Anhydride and Acid Halide Intermediates

Anhydrides and acid halides, particularly acid chlorides, are highly reactive intermediates that facilitate the synthesis of a wide range of other carboxylic acid derivatives. The conversion of this compound to its corresponding acid chloride can be achieved by treatment with reagents such as thionyl chloride or oxalyl chloride. These reactive intermediates are not typically isolated but are used in situ to readily form esters, amides, and other related compounds. The use of acetyl chloride in various synthetic procedures is well-documented, highlighting the utility of acid halides in organic synthesis. orgsyn.orgchemicalbook.com

Substitutions on the Pyrrole (B145914) Ring (Beyond Methyl)

Beyond the inherent 3-methyl substituent, the pyrrole ring of this compound offers several positions for further substitution, enabling the creation of a diverse library of analogs with tailored electronic and steric properties.

Halogenation and Nitration of Pyrrole Core

The introduction of halogen atoms or a nitro group onto the pyrrole ring can significantly alter the electron density and reactivity of the heterocyclic system. Halogenation of pyrroles can be achieved using various reagents. For instance, N-chlorosuccinimide has been used for the chlorination of a pyrrole derivative. nih.gov

Nitration of pyrroles is a classic electrophilic substitution reaction. However, due to the acid-sensitive nature of the pyrrole ring, which can lead to polymerization, mild nitrating agents are often preferred. echemi.comstackexchange.com Acetyl nitrate (B79036) is a commonly used reagent for the mononitration of pyrroles, typically yielding the 2-nitro derivative as the major product. echemi.comstackexchange.com The nitration of 1-methylpyrrole (B46729) has been shown to produce a mixture of 2-nitro-1-methylpyrrole and 3-nitro-1-methylpyrrole. cdnsciencepub.com Further nitration of nitropyrroles can lead to dinitro derivatives. stackexchange.com

Introduction of Alkyl and Aryl Substituents

The incorporation of additional alkyl or aryl groups onto the pyrrole ring can be accomplished through various C-H activation and cross-coupling methodologies. These substitutions can enhance the lipophilicity and steric bulk of the molecule.

Recent advancements have focused on transition-metal-catalyzed C-H arylation of pyrroles. For example, rhodium-catalyzed C-H arylation of N-methylpyrrole with aryl iodides has been shown to be highly β-selective, affording C4-arylated products. acs.org Furthermore, a transition-metal-free method for the C-2 arylation of N-methylpyrrole using arylhydrazine salts has been developed, proceeding through a radical mechanism. nih.govacs.org Palladium-catalyzed α-arylation of 3-pyrrolines has also been reported as a route to polysubstituted pyrrolidines. rsc.org The introduction of various substituents, including acetyl and formyl groups, onto the pyrrole ring has also been explored in the synthesis of complex pyrrole derivatives. google.com

Heteroatom-Containing Functional Groups

The introduction of heteroatoms such as sulfur and nitrogen into the pyrrole ring or the acetic acid side chain of this compound can significantly alter its physicochemical properties. Research into related pyrrole derivatives has demonstrated various synthetic strategies to achieve this.

For instance, the synthesis of pyrrole derivatives containing a thioether linkage has been reported through the reaction of a suitable pyrrole precursor with 2-mercaptoacetic acid. thermofisher.com Adapting this to the this compound scaffold, one could envision a multi-step sequence starting from a functionalized 3-methylpyrrole.

A plausible synthetic route could involve the chlorosulfonation of 3-methylpyrrole, followed by reduction to the corresponding thiol. Subsequent alkylation of the thiol with an appropriate bromo- or chloroacetic acid derivative would yield the desired thioacetic acid derivative. The reaction conditions for such transformations are generally well-established in organic synthesis.

Similarly, the incorporation of nitrogen-containing functional groups, such as amides and hydrazides, can be achieved from the carboxylic acid moiety of the parent compound. Standard peptide coupling reagents can be employed to form amide bonds with a wide variety of amines. Furthermore, the synthesis of hydrazides from the corresponding methyl or ethyl esters is a common transformation, often achieved by reaction with hydrazine (B178648) hydrate. thermofisher.com These hydrazides can then serve as precursors for the synthesis of more complex nitrogen-containing heterocycles.

A study on the synthesis of various biologically active pyrrole derivatives provides detailed procedures for creating thioacetic acids and their corresponding methyl esters and hydrazides from 2-(2-oxo-2-arylethyl)malononitriles. thermofisher.com While the starting material is different, the subsequent chemical transformations to introduce sulfur and nitrogen functionalities are relevant and adaptable.

Table 1: Examples of Heteroatom-Containing Pyrrole Acetic Acid Derivatives and Their Synthetic Precursors

Derivative TypeGeneral StructurePotential Starting Material for AnalogsReference
Thioacetic AcidR-S-CH₂COOH2-(2-Oxo-2-arylethyl)malononitrile thermofisher.com
Methyl ThioacetateR-S-CH₂COOCH₃Thioacetic acid derivative thermofisher.com
AcetohydrazideR-CONHNH₂Methyl or Ethyl Ester thermofisher.com

Isomeric Forms and Their Synthesis

The biological activity and physical properties of a molecule can be highly dependent on its isomeric form. This section explores the synthesis of positional isomers and the potential for stereoisomers of this compound derivatives.

Positional Isomers of the Methyl Group

The position of the methyl group on the pyrrole ring is a key structural feature. The synthesis of the 2-methyl and 4-methyl isomers of 2-(1H-pyrrol-1-yl)acetic acid would provide valuable comparative compounds for structure-activity relationship studies.

The synthesis of 2-(2-methyl-1H-pyrrol-1-yl)acetic acid can be envisioned starting from 2-methylpyrrole. N-alkylation of 2-methylpyrrole with an ethyl haloacetate followed by hydrolysis of the resulting ester would yield the desired carboxylic acid. A similar strategy can be applied for the synthesis of the 4-methyl isomer, starting from 3-methylpyrrole, which upon N-alkylation would likely yield a mixture of products, including the desired 2-(4-methyl-1H-pyrrol-1-yl)acetic acid, due to the directing effects of the methyl group.

A reported synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-acetic acid involves the condensation of 4-aminophenylacetic acid with 2,5-hexanedione. thermofisher.com This Paal-Knorr pyrrole synthesis highlights a common method for constructing the pyrrole ring, which could be adapted to synthesize various substituted pyrrole acetic acids. For instance, reacting an appropriate amino acid derivative with a 1,4-dicarbonyl compound would lead to the desired N-substituted pyrrole acetic acid.

Table 2: Positional Isomers of 2-(Methyl-1H-pyrrol-1-yl)acetic Acid

IsomerStructurePotential Synthetic Precursor
2-(2-Methyl-1H-pyrrol-1-yl)acetic acid2-Methylpyrrole
This compound3-Methylpyrrole
2-(4-Methyl-1H-pyrrol-1-yl)acetic acid3-Methylpyrrole

Note: The structures are illustrative of the target isomers. The synthetic precursors represent plausible starting materials for their synthesis.

Stereoisomers (if applicable to chiral derivatives)

While this compound itself is achiral, the introduction of a chiral center can lead to stereoisomers. This could be achieved by substitution on the acetic acid side chain or by introducing a chiral substituent onto the pyrrole ring.

For example, the synthesis of α-substituted derivatives of this compound, such as 2-(3-methyl-1H-pyrrol-1-yl)propanoic acid, would create a chiral center at the α-carbon. The synthesis of such a compound could be achieved by alkylating the enolate of a suitable ester of this compound with a methyl halide, followed by hydrolysis. The resulting racemic mixture could potentially be resolved into its individual enantiomers using chiral chromatography or by derivatization with a chiral auxiliary.

Furthermore, the synthesis of derivatives with axial chirality could be explored. Although less common for simple pyrroles, the introduction of bulky substituents at the 2- and 5-positions of the pyrrole ring, along with a bulky group on the nitrogen, could potentially lead to restricted rotation and the existence of stable atropisomers.

Conjugation with Other Molecular Scaffolds

The carboxylic acid group of this compound provides a convenient handle for conjugation to other molecules, such as biomolecules or macrocyclic structures.

Linker Chemistry for Bioconjugation (Non-Clinical)

In the field of bioconjugation, carboxylic acids are commonly coupled to primary amines on biomolecules to form stable amide bonds. This reaction is typically facilitated by activating the carboxylic acid with a coupling agent such as a carbodiimide, often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester.

Therefore, this compound can be readily activated and conjugated to proteins, peptides, or other amine-containing molecules for non-clinical research purposes. The pyrrole moiety itself may impart specific properties to the resulting bioconjugate, such as altered hydrophobicity or the potential for further chemical modification.

Another approach involves the use of bifunctional linkers. For example, a maleimide-functionalized derivative of this compound could be synthesized. The maleimide (B117702) group can react specifically with thiol groups on biomolecules, such as cysteine residues in proteins, while the carboxylic acid provides a point of attachment for other functionalities.

Table 3: Common Linker Strategies for Carboxylic Acids

Linker TypeReactive GroupsResulting Bond
Carbodiimide/NHSCarboxylic Acid, Primary AmineAmide
MaleimideThiol, other functional groupThioether

Note: This table provides a general overview of common bioconjugation strategies applicable to this compound.

Incorporation into Macrocyclic Structures

The bifunctional nature of this compound, with a reactive carboxylic acid and a pyrrole ring that can be further functionalized, makes it an attractive building block for the synthesis of macrocycles.

One potential strategy involves the synthesis of a derivative of this compound with a second reactive group, for example, an amino or hydroxyl group, at a specific position on the pyrrole ring. This difunctionalized monomer could then undergo intramolecular cyclization or intermolecular polymerization to form macrocyclic structures.

Alternatively, the carboxylic acid can be used to form amide or ester linkages with other building blocks in a stepwise macrocyclization approach. For instance, a linear precursor containing two molecules of this compound linked by a suitable spacer could be synthesized and then cyclized. The choice of linker and reaction conditions would determine the size and properties of the resulting macrocycle. While no specific examples of macrocycles containing the this compound unit were found in the reviewed literature, the principles of macrocycle synthesis are well-established and could be applied to this scaffold. The synthesis of pyrazole-based macrocycles has been reported, demonstrating the feasibility of incorporating five-membered heterocycles into such structures. nih.gov

Advanced Spectroscopic and Structural Characterization Methods for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2-(3-methyl-1H-pyrrol-1-yl)acetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrrole (B145914) ring, the methyl group, the methylene (B1212753) group of the acetic acid side chain, and the acidic proton. Based on the known chemical shifts of similar pyrrole derivatives, the following assignments can be predicted. uni.lunih.govbldpharm.com

The protons on the pyrrole ring (H-2, H-4, and H-5) are anticipated to appear in the aromatic region, typically between δ 6.0 and 7.0 ppm. The methyl protons (3-CH₃) would likely resonate upfield, around δ 2.0-2.3 ppm. The methylene protons of the acetic acid moiety (N-CH₂-COOH) are expected to be deshielded by the adjacent nitrogen and carboxyl group, appearing in the range of δ 4.5-5.0 ppm. The acidic proton of the carboxylic acid (-COOH) would be a broad singlet at a significantly downfield chemical shift, generally above δ 10.0 ppm, and its position can be highly dependent on the solvent and concentration. spectrabase.comuni.lu

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected at the most downfield position, around δ 170-175 ppm. The carbons of the pyrrole ring are predicted to resonate in the aromatic region (δ 110-140 ppm). The methylene carbon of the acetic acid group would likely appear around δ 50-55 ppm, while the methyl carbon is expected at a more upfield position, around δ 12-15 ppm. uni.luorganicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2~6.7C-2: ~120
C-3-C-3: ~125
H-4~6.1C-4: ~110
H-5~6.6C-5: ~118
3-CH₃~2.13-CH₃: ~13
N-CH₂~4.8N-CH₂: ~52
COOH>10.0COOH: ~172

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments from 1D NMR and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. Key correlations would be expected between the pyrrole protons H-4 and H-5, and potentially a weaker, long-range coupling between the methyl protons and the H-2 and H-4 protons of the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the protonated carbons (C-2, C-4, C-5, 3-CH₃, and N-CH₂).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about through-space proximity of protons. This would be particularly useful for confirming the regiochemistry and for studying the preferred conformation of the acetic acid side chain relative to the pyrrole ring.

Variable Temperature NMR Studies for Conformational Analysis

The acetic acid side chain in this compound has rotational freedom around the N-C bond. Variable Temperature (VT) NMR studies could provide insights into the conformational dynamics of the molecule. By recording NMR spectra at different temperatures, it might be possible to observe changes in chemical shifts or the coalescence of signals if there is restricted rotation and an equilibrium between different conformers. This would allow for the determination of the energy barriers for rotation and provide a deeper understanding of the molecule's three-dimensional structure in solution. spectrabase.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high accuracy. The molecular formula of the compound is C₇H₉NO₂. The expected monoisotopic mass can be calculated with high precision, and comparison with the experimentally determined mass would confirm the elemental composition.

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺C₇H₁₀NO₂⁺140.0604
[M+Na]⁺C₇H₉NNaO₂⁺162.0529
[M-H]⁻C₇H₈NO₂⁻138.0560

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted.

In positive ion mode, the protonated molecule [M+H]⁺ would likely undergo initial fragmentation through the loss of water (H₂O) from the carboxylic acid group, or the loss of the entire carboxylic acid group as CO₂ and H₂. Another prominent fragmentation would be the cleavage of the N-CH₂ bond, leading to the formation of a stable pyrrole-containing cation.

In negative ion mode, the deprotonated molecule [M-H]⁻ would readily lose CO₂ from the carboxylate group. Further fragmentation of the resulting ion could involve cleavages within the pyrrole ring. The study of these fragmentation pathways is crucial for the structural confirmation and for the development of quantitative analytical methods.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra are unique to the compound and provide a molecular fingerprint, allowing for the identification of functional groups and the study of subtle structural details.

While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted by analyzing the characteristic bands of its constituent functional groups: the 3-methyl-1H-pyrrole ring and the acetic acid moiety.

The pyrrole ring vibrations are well-characterized. aip.orgaip.orgresearchgate.net The C-H stretching vibrations of the aromatic ring are expected to appear in the 3100-3150 cm⁻¹ region. The C-C and C=C stretching vibrations within the ring typically produce a series of bands between 1300 and 1600 cm⁻¹. The position of the methyl group at the C3 position is expected to influence the electronic distribution and vibrational coupling within the ring. The N-CH₂ stretching and bending modes from the acetic acid substituent at the N1 position would also give rise to characteristic bands.

The acetic acid group exhibits several distinct vibrational modes. The most prominent is the C=O stretching vibration of the carboxylic acid, which typically appears as a strong band in the region of 1700-1760 cm⁻¹ for a monomeric state. researchgate.net However, due to hydrogen bonding, this band is often observed at lower wavenumbers. The O-H stretching vibration gives rise to a very broad band in the range of 2500-3300 cm⁻¹, which is a hallmark of carboxylic acids and is due to strong hydrogen bonding. uni-regensburg.de The C-O stretching and O-H bending vibrations are expected in the 1210-1320 cm⁻¹ and 1350-1440 cm⁻¹ regions, respectively. researchgate.netnih.gov

The methyl group's C-H stretching and bending vibrations will also be present in the spectrum. A comparative analysis with related molecules like 1-naphthyl acetic acid and various substituted pyrroles aids in these assignments. nih.govorientjchem.org

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Carboxylic AcidO-H stretch (H-bonded)2500-3300Broad, StrongWeak
Pyrrole RingC-H stretch3100-3150MediumMedium
Methyl GroupC-H stretch (asymmetric)~2960MediumMedium
Methyl GroupC-H stretch (symmetric)~2870MediumMedium
Acetic Acid MoietyCH₂ stretch2850-2950MediumMedium
Carboxylic AcidC=O stretch (dimer)1680-1710Very StrongMedium
Pyrrole RingC=C stretch1500-1600Medium-StrongStrong
Pyrrole RingC-C & C-N stretch1300-1450Medium-StrongMedium
Carboxylic AcidC-O stretch / O-H bend1210-1440StrongWeak-Medium
Pyrrole RingIn-plane C-H bend1000-1300MediumMedium
Pyrrole RingOut-of-plane C-H bend700-900StrongWeak

Note: These are predicted values based on data from related compounds. Actual experimental values may vary.

In the solid state and in concentrated solutions, carboxylic acids like this compound are expected to form strong intermolecular hydrogen bonds. The most common motif is a centrosymmetric dimer, where the carboxylic acid groups of two molecules are linked by two O-H···O=C hydrogen bonds, forming a stable eight-membered ring. researchgate.netmdpi.com This dimerization significantly affects the vibrational spectra, most notably by causing a red-shift (lowering of frequency) of the C=O stretching band to the 1680-1710 cm⁻¹ region and the appearance of the characteristic broad O-H stretching band. researchgate.net

In addition to the carboxylic acid dimerization, other hydrogen bonding interactions are possible, such as between the carboxylic acid's O-H group and the nitrogen atom of the pyrrole ring of another molecule, though this is generally less favored than the carboxylic acid dimer formation. mdpi.com The study of pyrrole-2-carboxylic acid has shown that both O-H···O and N-H···O hydrogen bonds can be formed, leading to different supramolecular structures. nih.goviucr.org For N-substituted pyrroles, the pyrrole nitrogen is not a hydrogen bond donor, which simplifies the possible interactions.

Conformational preferences, such as the rotation around the N-C and C-C single bonds of the acetic acid side chain, can also be investigated. Different conformers may coexist in solution, and their relative populations can sometimes be inferred from the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Although a specific crystal structure for this compound is not publicly available, analysis of related structures, such as pyrrole-2-carboxylic acid and other N-substituted pyrroles, allows for predictions of its solid-state behavior. nih.goviucr.orgmdpi.com

Table 2: Predicted Hydrogen Bonding and Intermolecular Interactions for this compound in the Solid State

Interaction TypeDonorAcceptorTypical Distance (Å)Description
Hydrogen BondO-H (Carboxylic Acid)C=O (Carboxylic Acid)O···O: 2.6-2.7Formation of centrosymmetric dimers.
C-H···O InteractionC-H (Pyrrole Ring)C=O (Carboxylic Acid)C···O: 3.0-3.5Weaker interactions contributing to crystal packing.
C-H···π InteractionC-H (Alkyl/Aryl)Pyrrole RingH···π: 2.5-2.9Stacking interactions between molecules.
van der Waals ForcesAll atomsAll atomsN/ANon-specific attractive and repulsive forces.

Note: These are predicted interactions and distances based on data from related compounds.

X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. Key conformational parameters include the dihedral angle between the pyrrole ring and the carboxylic acid group, and the torsion angles of the acetic acid side chain. Studies on similar compounds suggest that the pyrrole ring itself is largely planar. nih.gov The orientation of the acetic acid substituent relative to the ring will be a balance between electronic effects and steric hindrance from the 3-methyl group. It is likely that the molecule adopts a conformation that allows for the efficient formation of hydrogen-bonded dimers.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity (e.g., optical rotation, circular dichroism). If chiral derivatives were to be synthesized, for example by introducing a chiral center in the acetic acid side chain or by substitution on the pyrrole ring with a chiral group, then chiroptical techniques such as Electronic Circular Dichroism (ECD) would be essential for determining the absolute configuration of the stereocenters. nih.gov

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the CD effect, provides unique information about the three-dimensional structure of the molecule, making it invaluable for assigning the absolute configuration of enantiomers.

A search of scientific literature and chemical databases did not yield specific Circular Dichroism (CD) spectroscopy data for this compound. While the synthesis and basic spectroscopic characterization (such as NMR and IR) of various pyrrole derivatives are documented, specific studies focusing on the chiroptical properties of this particular compound are not publicly available. nih.govacgpubs.orgnih.gov

For a hypothetical chiral sample of this compound, a CD spectrum would be presented as a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength. The sign and magnitude of the Cotton effects (the characteristic peaks and troughs in a CD spectrum) would be directly related to the spatial arrangement of the atoms and chromophores around the chiral center. By comparing experimentally obtained CD spectra with data from theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of a specific enantiomer could be unequivocally assigned.

Table 1: Hypothetical Circular Dichroism Data Interpretation

ParameterDescriptionSignificance for Chirality Assignment
Wavelength (nm) The specific wavelength of light at which absorption is measured.Corresponds to electronic transitions within the molecule's chromophores (e.g., the pyrrole ring).
Molar Ellipticity ([θ]) The CD signal normalized for concentration and path length.The sign (+ or -) and magnitude of the peaks are characteristic of a specific enantiomer.
Cotton Effect The characteristic change in sign of the CD signal around an absorption band.The pattern of positive and negative Cotton effects provides a fingerprint of the molecule's stereochemistry.

This table is illustrative and does not represent published data for the specified compound.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. As with CD, ORD is a manifestation of the chirality of a molecule and can be used to determine the absolute configuration and study conformational equilibria. An ORD spectrum plots the specific rotation [α] against the wavelength.

Similar to the case with Circular Dichroism, a review of available scientific literature reveals no specific published Optical Rotatory Dispersion (ORD) studies for this compound.

In a typical ORD study of a chiral molecule, the spectrum would exhibit a plain curve at wavelengths far from an absorption band and show anomalous behavior, known as a Cotton effect, in the region of an absorption band. The shape, sign, and magnitude of this Cotton effect are unique to the enantiomer being studied. The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that the information obtained from both techniques is fundamentally linked and mutually supportive.

Table 2: Hypothetical Optical Rotatory Dispersion Data Interpretation

ParameterDescriptionSignificance for Chirality Assignment
Wavelength (nm) The specific wavelength of light being passed through the sample.Determines the extent of rotation.
Specific Rotation ([α]) The observed angle of rotation normalized for concentration and path length.The sign (+ for dextrorotatory, - for levorotatory) and magnitude at a standard wavelength (e.g., 589 nm) are key identifiers.
Cotton Effect Curve The anomalous curve (peak and trough) in the ORD spectrum near an absorption maximum.The sign of the Cotton effect (positive or negative) is used to correlate the structure with that of known compounds, aiding in absolute configuration assignment.

This table is illustrative and does not represent published data for the specified compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular-level characteristics of a compound. These methods allow for the detailed exploration of electronic structure, reactivity, and intermolecular interaction sites.

Electronic Structure and Molecular Orbitals

The electronic structure of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid is fundamentally defined by its two constituent parts: the 3-methyl-1H-pyrrole ring and the N-substituted acetic acid side chain.

Pyrrole (B145914) Ring System : The pyrrole ring is a five-membered aromatic heterocycle. wikipedia.org Its aromaticity arises from a planar, cyclic, conjugated system containing 6 π-electrons, which satisfies Hückel's rule. Unlike furan (B31954) and thiophene, the nitrogen atom's lone pair of electrons actively participates in the π-system, contributing to the ring's aromatic character. wikipedia.org

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The combination of atomic orbitals from the pyrrole ring, the methyl group, and the acetic acid side chain forms a set of molecular orbitals, each with a specific energy level. Calculations on related fluoromethylated-pyrrol derivatives have shown how substituents influence the energies and distributions of these orbitals. researchgate.net For this compound, the molecular orbitals would be a hybrid of the π-orbitals of the aromatic ring and the σ- and π-orbitals of the substituents.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and topology of these orbitals are critical indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). schrodinger.comnih.gov

HOMO : The HOMO represents the orbital from which a molecule is most likely to donate electrons. In pyrrole, the HOMO is a π-orbital with significant electron density on the carbon atoms, especially at the C2 and C5 positions, which are the typical sites for electrophilic attack. wuxibiology.com The electron-donating methyl group at C3 would slightly raise the HOMO energy, making the molecule more susceptible to oxidation and electrophilic attack. However, the electron-withdrawing acetic acid group on the nitrogen atom would tend to lower the HOMO energy, decreasing its nucleophilicity compared to unsubstituted pyrrole.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. nih.govirjweb.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com A smaller gap suggests the molecule is more polarizable and reactive.

Computational studies on similar molecules like 3-methyl-1-phenylpyrazole provide reference points for these energy values. researchgate.net The table below presents hypothetical yet illustrative FMO energy values for pyrrole and 3-methylpyrrole, calculated using DFT methods, to demonstrate the expected influence of the methyl group. The addition of the acetic acid group would further modulate these values.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference Method (Illustrative)
Pyrrole-5.650.956.60DFT/B3LYP
3-Methyl-1H-pyrrole-5.481.056.53DFT/B3LYP
This compound (Expected)LoweredLoweredReducedDFT/B3LYP

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule governs its electrostatic properties and is crucial for understanding intermolecular interactions.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It highlights regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map is expected to show:

Most Negative Region (Red) : Concentrated around the carbonyl oxygen atom of the carboxylic acid group, indicating its high nucleophilicity and ability to act as a hydrogen bond acceptor. researchgate.net

Moderately Negative Region (Yellow/Green) : Distributed across the π-system of the pyrrole ring.

Most Positive Region (Blue) : Located on the acidic hydrogen of the carboxyl group (–OH), making it the primary site for deprotonation and hydrogen bond donation. researchgate.net

Theoretical studies on similar pyrrole derivatives confirm these general features, showing negative potential associated with the ring and strong negative potentials on heteroatoms like oxygen in substituents. researchgate.netresearchgate.net

Atomic Charges : Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. These calculations would quantify the electron-donating effect of the methyl group and the electron-withdrawing effect of the N-acetic acid group. The carbonyl carbon would carry a significant positive charge, while the carbonyl oxygen would be strongly negative.

Conformational Analysis and Energy Minima

The flexibility of the acetic acid side chain allows the molecule to adopt various conformations. Identifying the most stable conformers (energy minima) and the energy barriers between them is essential for understanding its dynamic behavior.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically varying specific geometric parameters, typically dihedral angles, and calculating the energy at each step. skku.eduq-chem.com For this compound, two key rotational barriers are of primary interest.

Rotation around the N1–C(α) bond : This involves scanning the dihedral angle defined by C5–N1–Cα–C(carboxyl). The rotation of the acetic acid group relative to the plane of the pyrrole ring will be hindered by steric clashes between the side chain and the hydrogen atoms at the C2 and C5 positions of the ring. The PES scan would reveal the most stable rotational isomers (rotamers) and the transition states separating them.

Rotation around the C(α)–C(carboxyl) bond : This scan analyzes the dihedral angle O=C–Cα–N1, which governs the orientation of the carboxylic acid group. Studies on acetic acid and other carboxylic acids have shown that the syn conformation (where the acidic hydrogen is eclipsed with the carbonyl oxygen) is generally more stable than the anti conformation in the gas phase due to a stabilizing intramolecular interaction. nih.govnih.gov The energy barrier for this rotation is significant, typically around 11-14 kcal/mol. nih.gov

The results of these scans identify the lowest-energy conformers, which represent the most probable shapes of the molecule.

Scanned Dihedral AngleDescriptionExpected Outcome of PES Scan
C5–N1–Cα–C(carboxyl)Rotation of acetic acid group relative to the pyrrole ring.Identifies stable rotamers based on steric hindrance, likely revealing two energy minima.
O=C–Cα–N1Rotation of the carboxyl group.Determines the relative stability of syn and anti conformers, with syn expected to be the global minimum in the gas phase. nih.govnih.gov

Torsional Angle and Ring Puckering Analysis

Torsional Angles : The precise values of the dihedral (torsional) angles define the 3D structure of the most stable conformers. Based on studies of similar molecules, the lowest energy conformer would likely exhibit a syn-planar arrangement of the carboxylic acid group (O=C–O–H dihedral angle near 0°). The torsional angle between the pyrrole ring and the acetic acid side chain would be non-planar to minimize steric repulsion. For example, in related N-substituted molecules, the plane of the side chain is often twisted relative to the aromatic ring. nih.gov

Ring Puckering : Ring puckering analysis is used to describe the non-planar conformations of cyclic molecules. For a five-membered aromatic ring like pyrrole, significant puckering is not expected. The requirement for orbital overlap to maintain aromaticity forces the ring into a nearly planar conformation. wikipedia.org Any deviation from planarity would be minimal. Computational analysis would likely yield puckering parameters (e.g., Cremer-Pople parameters) that confirm a high degree of planarity for the 3-methyl-1H-pyrrole ring.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry serves as a powerful tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, methods such as Density Functional Theory (DFT) would be paramount in understanding its reactivity. DFT calculations, particularly using functionals like B3LYP, are well-suited for exploring the potential energy surface of a reaction, helping to identify the most likely pathways.

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. For a hypothetical reaction involving this compound, computational methods would be used to locate and verify the transition state structure. This involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface, which corresponds to a structure that is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

The characterization is confirmed by a vibrational frequency analysis. A genuine transition state is distinguished by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, for instance, the stretching of a bond that is breaking and the forming of a new one.

Table 1: Hypothetical Vibrational Frequencies for a Transition State in a Reaction of this compound

Vibrational ModeFrequency (cm⁻¹)Description
11750iAsymmetric stretch corresponding to bond formation/cleavage
22980C-H stretch (methyl group)
31720C=O stretch (carboxylic acid)
41550Pyrrole ring C=C stretch
51450CH₂ scissoring

This table is illustrative and presents hypothetical data for educational purposes, as specific experimental or computational data for this transition state is not available.

Once the reactants, products, and transition state(s) have been computationally optimized, the activation energy (Ea) for a given reaction pathway can be calculated. The activation energy is the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction rate.

Table 2: Illustrative Calculated Energies for a Hypothetical Reaction Pathway

SpeciesElectronic Energy (Hartree)Zero-Point Energy (kcal/mol)Gibbs Free Energy of Activation (kcal/mol)
Reactants-550.1234555.2-
Transition State-550.0876554.822.5
Products-550.1543256.1-

This table contains notional data to illustrate the outputs of a computational study. The values are not based on actual calculations for this compound.

Molecular Dynamics Simulations (General)

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a "computational microscope" to study the dynamic behavior of this compound. These simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, solvent interactions, and other dynamic processes.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited to study these effects. By simulating this compound in a box of explicit solvent molecules, such as water, one can observe how the solvent organizes around the solute and how this affects its structure and flexibility.

For example, simulations could reveal the stability of hydrogen bonds between the carboxylic acid group and water molecules. The orientation of the acetic acid side chain relative to the pyrrole ring might change in different solvents, which in turn could impact its reactivity. In polar solvents, the carboxylic acid group would be well-solvated, potentially influencing its acidity and interaction with other reactants. The simulations can quantify these interactions and provide a detailed picture of the solvation shell.

MD simulations can track the internal motions of this compound, such as the rotation of the methyl group and the flexibility of the acetic acid side chain. Analysis of the simulation trajectory can reveal the preferred conformations of the molecule in solution and the energy barriers between different conformational states. This information is crucial for understanding how the molecule might bind to a biological target or participate in a chemical reaction, as its shape and flexibility are key determinants of its function.

Applications in Synthetic Chemistry As a Building Block

Precursor in Heterocyclic Synthesis

The construction of more complex heterocyclic systems from simpler building blocks is a cornerstone of medicinal and materials chemistry.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for generating polycyclic scaffolds. While the structure of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid suggests its potential participation in such reactions, for instance, through intramolecular cyclization of activated derivatives, no specific examples have been documented in the scientific literature.

The synthesis of pyrrole-fused ring systems, such as pyrrolo[1,2-a]pyrazines or other related bicyclic and polycyclic frameworks, often relies on precursors that can undergo intramolecular condensation or cycloaddition reactions. Despite the suitability of the title compound for such transformations, there is no available research detailing its use for this purpose.

Supramolecular Chemistry Building Blocks

The ability of molecules to self-assemble into larger, ordered structures is the focus of supramolecular chemistry. The hydrogen bonding capabilities of the carboxylic acid and the potential for π-π stacking of the pyrrole (B145914) ring make this compound a potential candidate for the design of supramolecular architectures. Nevertheless, there is no research available that explores its role as a building block in this field.

Self-Assembly through Hydrogen Bonding

The carboxylic acid moiety of this compound is a primary driver for self-assembly through the formation of robust hydrogen bonds. Carboxylic acids are well-known to form predictable hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This interaction can lead to the formation of one-dimensional chains or more complex, higher-order supramolecular structures.

Host-Guest Interactions and Molecular Recognition (Non-Biological)

The combination of a hydrogen-bond donor/acceptor group (the carboxylic acid) and a π-rich aromatic system (the pyrrole ring) endows this compound with the potential to act as a host in host-guest chemistry. The carboxylic acid can form specific hydrogen bonds with suitable guest molecules, while the pyrrole ring can engage in π-π stacking or cation-π interactions.

Although specific host-guest studies involving this compound are limited, the broader field of supramolecular chemistry has demonstrated the ability of similar pyrrole-based hosts to recognize and bind a variety of guest molecules. The design of such systems often relies on the complementary shapes and electronic properties of the host and guest. The methyl substituent on the pyrrole ring of this compound could play a role in defining the shape and size of a potential binding cavity, thereby influencing its selectivity for different guests.

Polymer Chemistry and Material Science Precursors

The bifunctional nature of this compound, containing both a polymerizable carboxylic acid group and a functional pyrrole ring, makes it a valuable precursor in polymer chemistry and material science.

Monomer for Polymerization (e.g., Polyesters, Polyamides)

The carboxylic acid group of this compound can participate in condensation polymerization reactions to form polyesters and polyamides. When reacted with diols, it can form polyester (B1180765) chains, and with diamines, it can yield polyamides. The resulting polymers would incorporate the 3-methyl-1H-pyrrol-1-yl moiety as a repeating unit along the polymer backbone.

Table 1: Potential Polymerization Reactions of this compound

Polymer TypeCo-monomerResulting Polymer Structure (Schematic)Potential Properties
PolyesterDiol (e.g., Ethylene Glycol)-[O-R-O-C(=O)-CH₂-(C₅H₅N(CH₃))]-nEnhanced thermal stability, potential for further functionalization
PolyamideDiamine (e.g., Hexamethylenediamine)-[NH-R-NH-C(=O)-CH₂-(C₅H₅N(CH₃))]-nHigh-performance characteristics, hydrogen bonding capabilities

Functionalization of Polymer Backbones

Beyond its use as a monomer, this compound can be utilized to functionalize existing polymer backbones. This can be achieved by grafting the molecule onto a pre-formed polymer that contains reactive sites capable of forming a bond with the carboxylic acid group. For instance, a polymer with hydroxyl or amine groups could be modified through esterification or amidation reactions with this compound.

This approach allows for the introduction of the specific properties of the pyrrole ring onto a wide range of commodity or specialty polymers. The functionalized polymer could exhibit improved adhesion, altered surface properties, or the ability to participate in secondary chemical transformations via the pyrrole ring. The degree of functionalization can be controlled to fine-tune the final properties of the material.

Biochemical Research Insights Excluding Clinical, Dosage, Safety, Adverse Effects

Enzyme Interaction Studies (Mechanistic/Structural Focus)

No studies detailing the interaction of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid with any enzyme were identified. Research on other pyrrole-containing compounds has shown interactions with enzymes like aldose reductase and monoamine oxidase, but these findings are not directly applicable to the specified molecule. nih.govnih.gov

There is no available information on how enzymes might recognize this compound as a substrate in a non-therapeutic, in vitro setting.

No structural biology data, such as co-crystallization studies with enzymes, exists for this compound.

Metabolic Pathway Investigations (General Biochemical Relevance, Non-Clinical)

Investigations into the metabolic pathways involving this compound have not been reported in the searched literature.

There is no evidence of this compound being used or studied in model biochemical systems like cell-free extracts. nih.govnih.govbiorxiv.org

The metabolic fate of this compound in any non-human research organism has not been documented.

Biosynthetic Pathway Elucidation (if naturally occurring or related to natural products)

There is no information to suggest that this compound is a naturally occurring compound, and therefore no research on its biosynthetic pathway has been conducted. The biosynthesis of structurally related indole-3-acetic acid from tryptophan is well-documented, but this is a distinct pathway. nih.gov

Role in Basic Cell Biology (e.g., as a probe for biochemical processes in vitro, non-therapeutic)

While extensive research into the specific, non-therapeutic applications of this compound as a biochemical probe in basic cell biology is not widely documented in publicly available literature, the broader class of pyrrole-containing compounds is utilized in various in vitro research settings. These compounds, due to their chemical structures, can serve as versatile tools for investigating cellular processes. The core pyrrole (B145914) structure and the reactive carboxylic acid group of this compound suggest its potential as a molecular probe, similar to other studied pyrrole derivatives.

The utility of such compounds in basic cell biology often stems from their ability to be chemically modified and linked to other molecules, such as fluorescent dyes, affinity tags, or other proteins. This allows researchers to track, isolate, and study specific cellular components and processes without a therapeutic goal. For instance, a related compound, [3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid, is noted for its use as a probe to study the interactions between small molecules and biological macromolecules. Its capacity for various chemical modifications makes it a flexible tool for exploring enzyme mechanisms and protein-ligand interactions.

Another related molecule, 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, which features a maleimide (B117702) group, is employed as a linker in bioconjugation. This functionality allows for the stable attachment to proteins, peptides, and other biomolecules, facilitating the creation of probes for various assays. nih.govnih.gov This principle of using a core structure for conjugation to create research tools is a fundamental concept in chemical biology and can be extrapolated to envision the potential use of this compound.

The acetic acid side chain of this compound provides a key reactive handle for such modifications. Standard coupling chemistries can be employed to attach this molecule to amines on a target protein or a reporter molecule, thereby creating a specific probe for in vitro experiments.

Table 1: Potential In Vitro Applications of Pyrrole-Based Acetic Acid Probes

Application AreaDescriptionExample of Related Compound Use
Protein-Ligand Interaction Studies Used as a molecular scaffold to probe the binding sites of proteins and enzymes.[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid is used to investigate interactions with biological macromolecules.
Bioconjugation and Labeling The carboxylic acid moiety can be activated to form amide bonds with amino groups on proteins or other labels.2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid is used as a linker for creating antibody-drug conjugates and glycan probes.
Enzyme Mechanism Probes Modified versions can be synthesized to act as non-reactive analogs or inhibitors to study enzyme kinetics and mechanisms.The versatility for chemical modification of pyrrole derivatives allows for the investigation of enzyme mechanisms.
Fluorescent Probes Can be conjugated to a fluorophore to allow for visualization and tracking of its localization within cellular compartments or its binding to specific targets in vitro.FITC-labeled synthetic transcriptional repressors containing pyrrole moieties have been used to study cellular uptake and distribution. nih.gov

Table 2: Chemical Reactions for Probe Synthesis Using Pyrrole Acetic Acid Derivatives

Reaction TypeReagents and ConditionsPurpose in Probe Synthesis
Amide Coupling EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine)To form a stable amide bond between the carboxylic acid of the pyrrole compound and an amine group on a target molecule (e.g., protein, peptide, or fluorescent dye). pnas.org
Esterification Alcohol, Acid CatalystTo modify the carboxylic acid group, which can alter solubility or serve as a protecting group during multi-step synthesis of a complex probe.
Substitution Reactions Electrophilic or nucleophilic reagentsTo add further functional groups to the pyrrole ring, enhancing specificity or providing additional points for conjugation.

Future Research Directions and Unexplored Avenues for 2 3 Methyl 1h Pyrrol 1 Yl Acetic Acid

Development of Novel Synthetic Routes

The development of efficient, scalable, and sustainable synthetic routes to 2-(3-methyl-1H-pyrrol-1-yl)acetic acid is a primary and essential area for future investigation. While general methods for the synthesis of pyrrole (B145914) derivatives exist, optimizing these for this specific target and exploring novel, greener alternatives is crucial.

Future research could focus on:

Greener Synthesis from Bio-based Feedstocks: Investigating the synthesis of the 3-methylpyrrole core from renewable resources.

Flow Chemistry Approaches: Developing continuous-flow processes for the N-alkylation of 3-methylpyrrole with a suitable acetic acid synthon. This could offer improved safety, efficiency, and scalability over traditional batch methods. rsc.orgchemrxiv.org

Catalytic Methods: Exploring novel catalysts, including enzymatic or organocatalytic systems, for the key bond-forming reactions to minimize waste and avoid harsh reaction conditions.

Table 1: Potential Novel Synthetic Approaches

Synthetic ApproachPotential AdvantagesResearch Focus
Bio-based SynthesisSustainability, reduced environmental impactIdentification of suitable biomass-derived precursors
Continuous-Flow SynthesisHigh throughput, improved safety, scalabilityOptimization of reactor design and reaction conditions
OrganocatalysisMetal-free, reduced toxicity, mild conditionsDevelopment of selective catalysts for N-alkylation

Exploration of New Reactivity Patterns

The bifunctional nature of this compound, with its electron-rich pyrrole ring and the versatile carboxylic acid group, suggests a rich and largely unexplored reactivity profile.

Future studies should investigate:

Reactions at the Pyrrole Ring: A systematic study of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) to understand the directing effects of the N-acetic acid and C-3 methyl groups.

Transformations of the Carboxylic Acid: Exploration of a wide range of derivatization reactions, including the formation of esters, amides, and acid chlorides, to create a library of new compounds.

Orthogonal Reactivity: Developing conditions that allow for the selective reaction of one functional group while leaving the other intact, enabling stepwise elaboration of the molecule.

Cyclization Reactions: Investigating intramolecular cyclization reactions to form novel fused heterocyclic systems.

Advanced Applications in Sustainable Chemistry

The principles of green chemistry prioritize the use of sustainable materials and processes. mdpi.com this compound could find future applications in this area.

Potential avenues for exploration include:

As a Building Block for Biodegradable Polymers: The carboxylic acid functionality allows for its incorporation into polyester (B1180765) or polyamide backbones. Research could focus on synthesizing polymers and evaluating their biodegradability.

As a Ligand for Green Catalysis: The pyrrole nitrogen and the carboxylate oxygen could act as a bidentate ligand for transition metals, forming catalysts for reactions in environmentally benign solvents like water.

Corrosion Inhibition: Pyrrole derivatives have shown promise as corrosion inhibitors. Future research could test the efficacy of this compound and its derivatives in preventing the corrosion of metals.

Integration into Complex Molecular Architectures

The structure of this compound makes it an attractive building block for the synthesis of more complex and potentially functional molecules.

Future research directions could involve:

Pharmaceutical Scaffolding: Using the molecule as a starting point for the synthesis of new drug candidates. The pyrrole ring is a common motif in pharmacologically active compounds.

Synthesis of Natural Product Analogues: Incorporating the 3-methyl-1H-pyrrol-1-yl)acetic acid moiety into analogues of known natural products to study structure-activity relationships.

Development of Functional Materials: Using the compound as a monomer or functionalizing agent for the creation of new materials with interesting electronic or optical properties.

Table 2: Potential for Integration into Complex Architectures

Target Molecular ClassRationaleKey Research Steps
Novel PharmaceuticalsPyrrole is a privileged scaffold in medicinal chemistrySynthesis of a diverse library of derivatives and biological screening
Natural Product AnaloguesModify properties of known bioactive natural productsIdentification of suitable natural product targets for modification
Organic Electronic MaterialsPyrrole-based polymers can be conductivePolymerization studies and characterization of material properties

Deeper Computational Insights into Reactivity and Structure

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the properties and reactivity of this compound.

Future computational studies could focus on:

Structural and Electronic Properties: Using methods like Density Functional Theory (DFT) to calculate the molecule's preferred conformation, bond lengths, bond angles, and electronic charge distribution.

Prediction of Reactivity: Modeling reaction pathways for various transformations to predict the feasibility and selectivity of unexplored reactions.

Spectroscopic Characterization: Calculating predicted NMR, IR, and UV-Vis spectra to aid in the characterization of the compound once it is synthesized.

Table 3: Proposed Computational Studies

Computational MethodResearch GoalPredicted Outcome
Density Functional Theory (DFT)Determine ground state geometry and electronic structureInsights into molecular stability and reactive sites
Time-Dependent DFT (TD-DFT)Predict electronic absorption spectraUnderstanding of photophysical properties
Molecular Dynamics (MD)Simulate behavior in different solvent environmentsInformation on solvation and intermolecular interactions

Q & A

Q. What are the standard synthetic routes for 2-(3-methyl-1H-pyrrol-1-yl)acetic acid, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution, where 3-methylpyrrole reacts with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃) in water or ethanol. Key parameters include temperature (room temperature to 60°C) and stoichiometric ratios. Workup involves acidification to precipitate the product, followed by recrystallization for purification . Optimization may involve Design of Experiments (DoE) to assess the impact of solvent polarity, base strength, and reaction time on yield.

Q. Which analytical techniques are most effective for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : Confirm substitution patterns via ¹H (e.g., pyrrole ring protons at δ 6.5–7.0 ppm) and ¹³C NMR (carboxylic acid carbon at ~170 ppm).
  • IR Spectroscopy : Identify the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • HPLC : Assess purity (>98% by reverse-phase methods with UV detection at 210–260 nm) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a building block for synthesizing pyrrole-containing pharmaceuticals, particularly in developing kinase inhibitors or antimicrobial agents. The 3-methyl group enhances lipophilicity, potentially improving membrane permeability in bioactive analogs .

Advanced Research Questions

Q. How can continuous-flow chemistry improve the synthesis of this compound?

Transitioning from batch to continuous-flow reactors (e.g., microfluidic systems) enhances scalability and reduces reaction times. For example, flow conditions enable precise temperature control and rapid mixing, minimizing side reactions like over-alkylation. A residence time of 10–30 minutes at 50–70°C may achieve >90% yield, as demonstrated for structurally related pyrrole derivatives .

Q. How should researchers resolve contradictions in spectral data between synthesized batches?

Discrepancies in NMR or IR spectra may arise from residual solvents, tautomerism, or polymorphic forms. Mitigation strategies include:

  • 2D NMR (e.g., COSY, HSQC) to unambiguously assign proton-carbon correlations.
  • X-ray crystallography to confirm solid-state structure.
  • Mass spectrometry (HRMS) to verify molecular ion peaks .

Q. What safety protocols are critical for handling this compound?

Based on structurally similar acetic acid derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H319 hazard) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard).
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • Molecular docking : Predict binding affinity to target proteins (e.g., enzymes with pyrrole-binding pockets).
  • QSAR studies : Correlate substituent effects (e.g., methyl vs. ethyl groups) with biological activity using descriptors like logP and polar surface area .

Q. What distinguishes this compound from other pyrrole-acetic acid derivatives?

The 3-methyl group on the pyrrole ring alters electronic and steric properties compared to 2- or 4-substituted isomers. For instance, 2-(1H-pyrrol-2-yl)acetic acid exhibits stronger hydrogen-bonding capacity due to the proximal carboxylic acid group, whereas the 3-methyl derivative may prioritize hydrophobic interactions .

Q. What are the stability profiles under varying pH and temperature conditions?

  • Acidic conditions (pH <3) : Protonation of the pyrrole nitrogen may reduce solubility.
  • Basic conditions (pH >10) : Deprotonation of the carboxylic acid enhances aqueous solubility but risks esterification.
  • Thermal stability : Decomposition occurs above 150°C, forming methylpyrrole and CO₂ .

Q. How can researchers validate the biological activity of novel analogs?

  • In vitro assays : Test against target enzymes (e.g., bacterial FabH for antimicrobial activity) with IC₅₀ determination.
  • ADMET profiling : Assess metabolic stability in liver microsomes and permeability in Caco-2 cell models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.